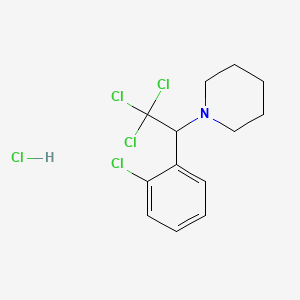
1-(o-Chloro-alpha-(trichloromethyl)benzyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[o-Chloro-alpha-(trichloromethyl)benzyl]piperidine hydrochloride is an organic compound that features a piperidine ring attached to a benzyl group substituted with chlorine and trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride typically involves the reaction of piperidine with a benzyl chloride derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrichloride: Similar in structure but lacks the piperidine ring.
Chlorotoluene: Contains a chlorinated benzyl group but without the trichloromethyl substituent.
Uniqueness
1-[o-Chloro-.alpha.-(trichloromethyl)benzyl]piperidine hydrochloride is unique due to the presence of both the piperidine ring and the trichloromethyl-substituted benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
73790-71-3 |
|---|---|
Formule moléculaire |
C13H16Cl5N |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[2,2,2-trichloro-1-(2-chlorophenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H15Cl4N.ClH/c14-11-7-3-2-6-10(11)12(13(15,16)17)18-8-4-1-5-9-18;/h2-3,6-7,12H,1,4-5,8-9H2;1H |
Clé InChI |
GYIYKXRSUWXOKK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C(Cl)(Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


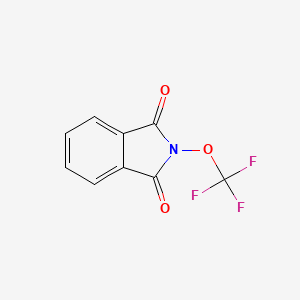
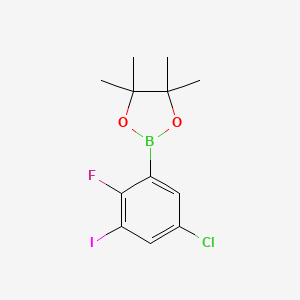

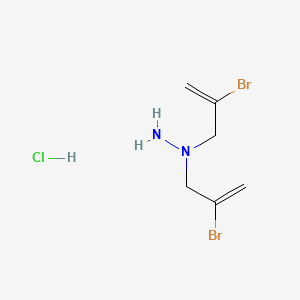
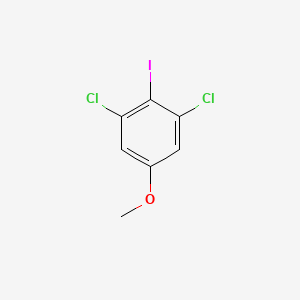
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
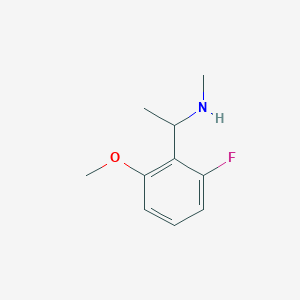
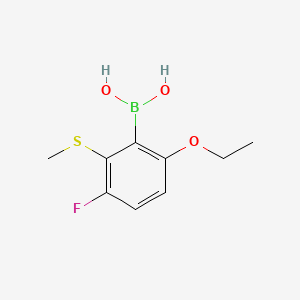
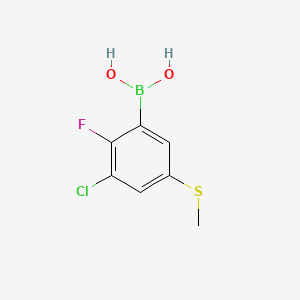
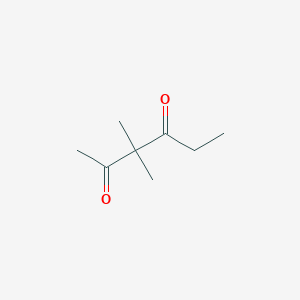
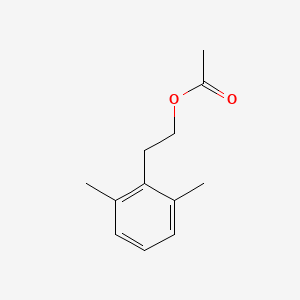
![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
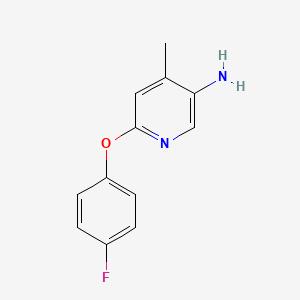
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
